molecular formula C10H12N4 B13083038 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13083038
M. Wt: 188.23 g/mol
InChI Key: OTULHGOHBMSPAO-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative . Industrial production methods often involve the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and stability .

Chemical Reactions Analysis

1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include ethanol as a solvent and catalysts such as amorphous carbon-supported sulfonic acid . Major products formed from these reactions include various pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-5-(2-methylpyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-8(4-3-5-12-7)9-6-10(11)14(2)13-9/h3-6H,11H2,1-2H3

InChI Key

OTULHGOHBMSPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=NN(C(=C2)N)C

Origin of Product

United States

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